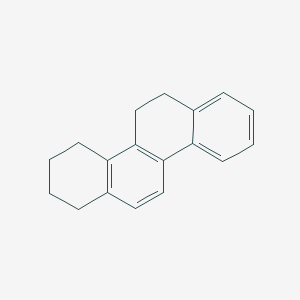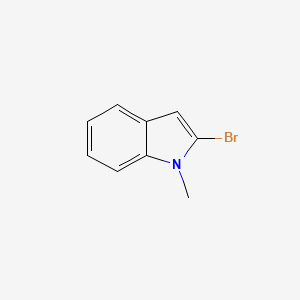
2-Bromo-1-methyl-1H-indole
Vue d'ensemble
Description
2-Bromo-1-methyl-1H-indole is a chemical compound with the CAS Number: 89246-30-0 and a molecular weight of 210.07 .
Synthesis Analysis
While specific synthesis methods for 2-Bromo-1-methyl-1H-indole were not found, there are general methods for the synthesis of indoles, such as the Fischer indole synthesis . This method involves a reductive cyclization of o-phenylenediamines with CO2 in the presence of triethoxysilane . Another method involves a copper-catalyzed one-pot multicomponent cascade reaction .Molecular Structure Analysis
The linear formula of 2-Bromo-1-methyl-1H-indole is C9H8BrN . The InChI code is 1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-1-methyl-1H-indole is a solid substance . and a molecular weight of 210.07 .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 2-Bromo-1-methyl-1H-indole and similar compounds have been explored for their potential in chemical synthesis. For instance, amine-induced rearrangements of related bromo-indole compounds can produce a range of products like α-substituted indole-3-acetamides, β-substituted tryptamines, and indole β-aminoketones through a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990). Similarly, selective lithiation techniques involving 2,3-dibromo-1-methylindole have been used for synthesizing various substituted indoles (Liu & Gribble, 2002).
Synthesis of Heterocyclic Compounds
- A study demonstrated the synthesis of annulated gamma-carbolines and heteropolycycles using 2-bromo-1H-indole-3-carboxaldehydes, which involved palladium-catalyzed intramolecular iminoannulation (Zhang & Larock, 2003). This highlights the use of bromo-indole derivatives in constructing complex organic structures.
Anticancer Potential
- Research on 3-Bromo-1-Ethyl-1H-Indole, a structurally similar compound to 2-Bromo-1-methyl-1H-indole, revealed significant anticancer properties. This compound showed selective cytotoxicity towards cancer cell lines and exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as a new anticancer agent (Yılmaz et al., 2020).
Photophysical Studies
- New fluorescent indole derivatives have been synthesized from β-brominated dehydroamino acids, indicating the role of bromo-indole compounds in the development of fluorescent probes and their interaction with fluoride anions. These compounds show potential for use in fluorescence-based applications (Pereira et al., 2010).
Inhibition of Retinoic Acid Metabolism
- Certain indole derivatives, including those brominated at specific positions, have been identified as inhibitors of retinoic acid metabolism. This suggests a potential role in therapeutic applications targeting retinoic acid pathways (Le Borgne et al., 2003).
Safety And Hazards
2-Bromo-1-methyl-1H-indole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Orientations Futures
While specific future directions for 2-Bromo-1-methyl-1H-indole were not found, there is ongoing research into the development of new drugs based on indole structures . This includes the development of 1,2,3-trisubstituted indoles through a one-pot, three-component sequence based on Fischer indolisation–N-alkylation .
Propriétés
IUPAC Name |
2-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBTVYFUVWJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530377 | |
| Record name | 2-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-indole | |
CAS RN |
89246-30-0 | |
| Record name | 2-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



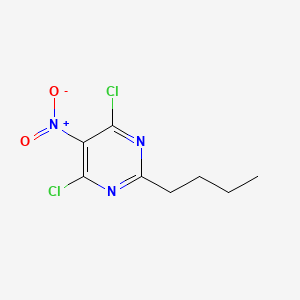
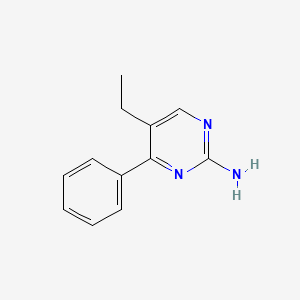
![1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1625758.png)
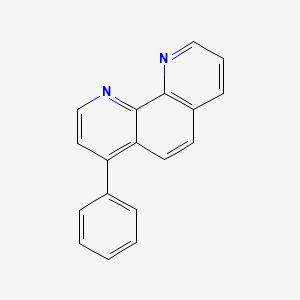
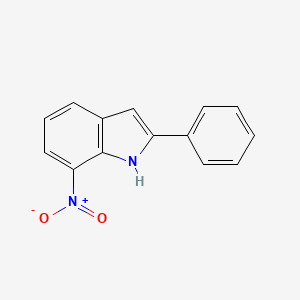
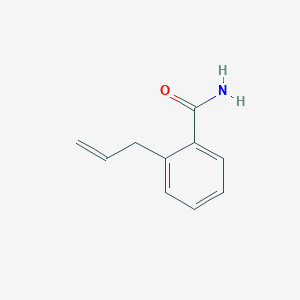
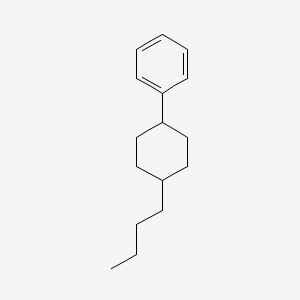
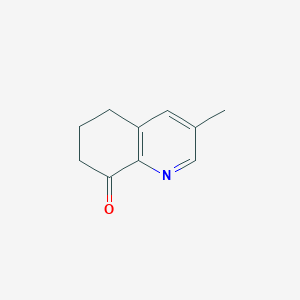
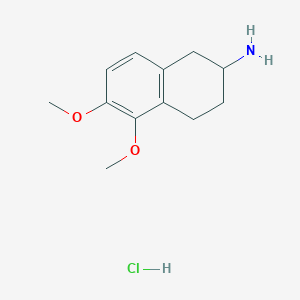
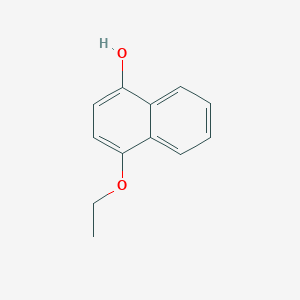
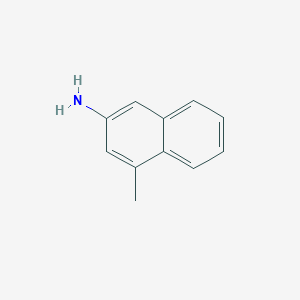
![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)
